molecular formula C10H13NO3S B8635492 N-(3-Oxo-3-phenylpropyl)methanesulfonamide CAS No. 546112-37-2

N-(3-Oxo-3-phenylpropyl)methanesulfonamide

Cat. No. B8635492
CAS RN: 546112-37-2
M. Wt: 227.28 g/mol
InChI Key: SVOGMMWGWYTZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Oxo-3-phenylpropyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
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properties

CAS RN

546112-37-2

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

N-(3-oxo-3-phenylpropyl)methanesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-15(13,14)11-8-7-10(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

SVOGMMWGWYTZQE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methane sulfonamide (0.476 g, 5.00 mmol) was dissolved in N,N-dimethylformamide (10 mL), and to the solution was added 60% sodium hydride (0.275 g, 5.00 mmol) and the mixture was stirred in a water bath for 20 minutes. To the reaction mixture was added 3-chloropropiophenone (843 mg, 5.00 mol). The mixture was stirred in a water bath for one hour, and further stirred at room temperature for 15 hours. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=20/1) to obtain 3-(methylsulfonylamino)propiophenone (240 mg, 21%). Step 2: In a manner similar to that in Step 1 of Example 1, 3-(methylsulfonylamino)propiophenone=thiosemicarbazone (219 mg, 45%) was obtained from 3-(methylsulfonylamino)propiophenone (388 mg, 1.71 mmol) prepared above and thiosemicarbazide (156 mg, 1.71 mmol). Step 3: In a manner similar to that in Step 2 of Example 1, Compound 99 (218 mg, 86%) was obtained from 3-(methylsulfonylamino)propiophenone=thiosemicarbazone (200 mg, 0.696 mmol) obtained above, pivaloyl chloride (342 μL, 2.78 mmol) and pyridine (219 μL, 2.78 mmol).
Quantity
0.476 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.275 g
Type
reactant
Reaction Step Two
Quantity
843 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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